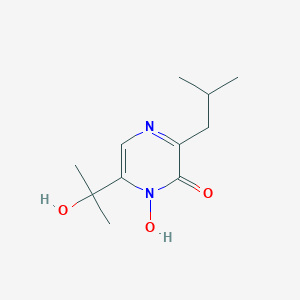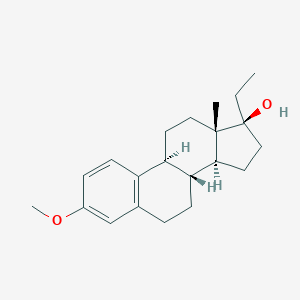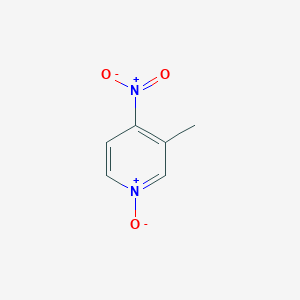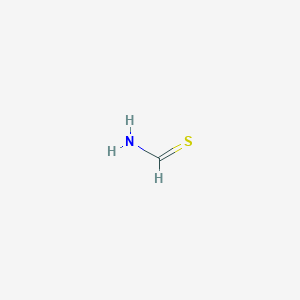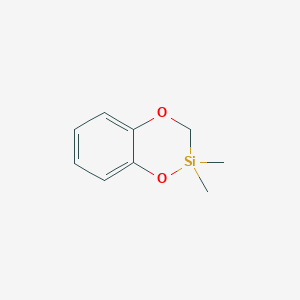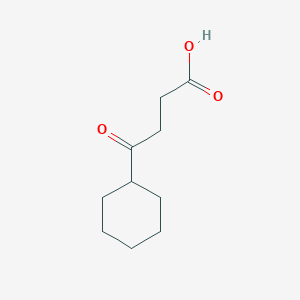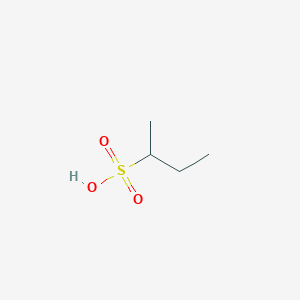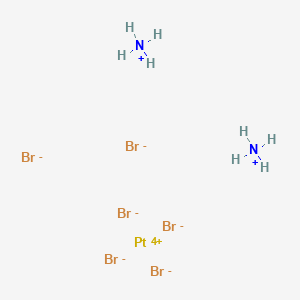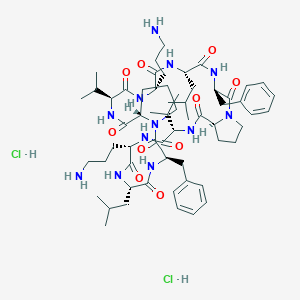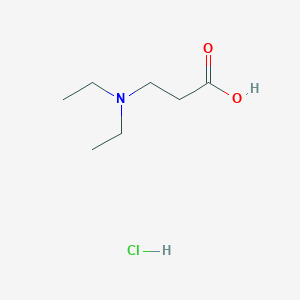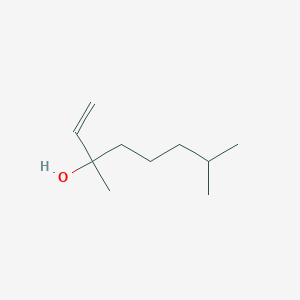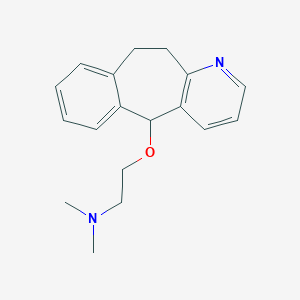
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- is a chemical compound that has been the focus of scientific research for its potential therapeutic applications. This compound is also known as DMABEP and has been synthesized using various methods. The aim of
Mécanisme D'action
The mechanism of action of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- is not fully understood. However, studies have shown that DMABEP can induce apoptosis in cancer cells by activating the caspase pathway. DMABEP has also been shown to inhibit the expression of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- has various biochemical and physiological effects. DMABEP has been shown to induce apoptosis in cancer cells by activating the caspase pathway. DMABEP has also been shown to inhibit the expression of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. In addition, DMABEP has been shown to have anti-oxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- in lab experiments is its potential therapeutic applications. DMABEP has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising therapeutic agent. However, one of the limitations of using DMABEP in lab experiments is its toxicity. Studies have shown that DMABEP can be toxic to normal cells, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the research on 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)-. One direction is to investigate the potential therapeutic applications of DMABEP in the treatment of other diseases, such as neurodegenerative diseases. Another direction is to develop less toxic derivatives of DMABEP that can be used in clinical trials. Finally, further research is needed to fully understand the mechanism of action of DMABEP and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- has been achieved using various methods. One of the most common methods involves the reaction of 2-(dimethylamino)ethanol with 5-chloro-2-methoxybenzoic acid, followed by cyclization using phosphorus oxychloride. Another method involves the reaction of 2-(dimethylamino)ethanol with 5-chloro-2-methoxybenzaldehyde, followed by cyclization using sodium hydride.
Applications De Recherche Scientifique
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- has been the focus of scientific research for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that DMABEP can induce apoptosis in cancer cells by activating the caspase pathway. DMABEP has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
17895-87-3 |
|---|---|
Nom du produit |
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- |
Formule moléculaire |
C18H22N2O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yloxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H22N2O/c1-20(2)12-13-21-18-15-7-4-3-6-14(15)9-10-17-16(18)8-5-11-19-17/h3-8,11,18H,9-10,12-13H2,1-2H3 |
Clé InChI |
WYFVZZWLJALQLV-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
SMILES canonique |
CN(C)CCOC1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
Synonymes |
5-[2-(Dimethylamino)ethoxy]-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



